5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid
Overview
Description
. This compound features a boronic acid group, which is known for its versatility in forming carbon-carbon bonds, making it a valuable reagent in synthetic chemistry.
Preparation Methods
The synthesis of 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves the reaction of 2,5-dichloroaniline with 3-fluorobenzeneboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate . The process can be summarized as follows:
Starting Materials: 2,5-dichloroaniline and 3-fluorobenzeneboronic acid.
Catalyst: Palladium-based catalyst.
Base: Potassium carbonate.
Solvent: A suitable organic solvent such as toluene or ethanol.
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-100°C and stirred for several hours to ensure complete conversion.
Chemical Reactions Analysis
Scientific Research Applications
5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in this process include:
Transmetalation: Transfer of the boronic acid group to the palladium catalyst.
Oxidative Addition: Formation of a palladium-aryl complex.
Reductive Elimination: Release of the biaryl product and regeneration of the palladium catalyst.
Comparison with Similar Compounds
5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions but lacks the additional functional groups present in this compound.
3,5-Dichlorophenylboronic Acid: Similar in structure but does not contain the fluorine atom, which can influence the reactivity and selectivity of the compound.
3-Fluorophenylboronic Acid: Contains the fluorine atom but lacks the dichlorophenylcarbamoyl group, making it less versatile in certain reactions.
Properties
IUPAC Name |
[3-[(2,5-dichlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BCl2FNO3/c15-9-1-2-11(16)12(6-9)18-13(19)7-3-8(14(20)21)5-10(17)4-7/h1-6,20-21H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYQHRIACCPXTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BCl2FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147708 | |
Record name | Boronic acid, B-[3-[[(2,5-dichlorophenyl)amino]carbonyl]-5-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449132-54-0 | |
Record name | Boronic acid, B-[3-[[(2,5-dichlorophenyl)amino]carbonyl]-5-fluorophenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449132-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-[[(2,5-dichlorophenyl)amino]carbonyl]-5-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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